5-oxothiomorpholine-3-carboxylic Acid

Catalog No.
S721694
CAS No.
14226-97-2
M.F
C5H7NO3S
M. Wt
161.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-oxothiomorpholine-3-carboxylic Acid

CAS Number

14226-97-2

Product Name

5-oxothiomorpholine-3-carboxylic Acid

IUPAC Name

5-oxothiomorpholine-3-carboxylic acid

Molecular Formula

C5H7NO3S

Molecular Weight

161.18 g/mol

InChI

InChI=1S/C5H7NO3S/c7-4-2-10-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)

InChI Key

ZCITVSIKDJSWSS-UHFFFAOYSA-N

SMILES

C1C(NC(=O)CS1)C(=O)O

Canonical SMILES

C1C(NC(=O)CS1)C(=O)O

5-Oxothiomorpholine-3-carboxylic acid (CAS 14226-97-2), widely recognized in the pharmaceutical industry as Carbocisteine Lactam or Impurity A, is a cyclic thiomorpholine derivative procured primarily as a critical analytical reference standard and a conformationally restricted heterocyclic building block. In industrial quality control, it serves as the definitive marker for the cyclization degradation pathway of the mucolytic active pharmaceutical ingredient (API) Carbocisteine. Beyond pharmacopeial compliance, its stable, pre-formed S/N-heterocyclic core makes it a highly efficient precursor for synthesizing complex peptidomimetics, such as thyrotropin-releasing hormone (TRH) analogues and enzyme inhibitors, offering superior processability compared to acyclic alternatives [1].

Procurement Fit

Pharmaceutical impurity profiling & QC (Carbocisteine lactam standard)
Antibacterial target engagement studies (ribosomal binding context)
Antiparasitic SAR & derivatization (thiomorpholine scaffold)
Enzyme inhibitor synthesis (pyrimidine biosynthesis, DHOase)

Substituting 5-oxothiomorpholine-3-carboxylic acid with the parent API (Carbocisteine) or other degradants (such as Carbocisteine Sulfoxide) is unviable in procurement. In regulatory analytical workflows, ICH guidelines mandate the exact structural match to accurately calibrate retention times and response factors for the specific cyclization degradation pathway; oxidative degradants cannot serve as proxies [1]. In synthetic applications, attempting to use generic acyclic S-alkylated cysteines to form the thiomorpholine ring in situ typically results in severe yield penalties due to competing intermolecular side reactions and oxidation, making the pre-cyclized lactam strictly necessary for reproducible manufacturing [2].

Substitution Risk

Racemic vs. enantiopure (3R): stereochemistry may alter ribosomal binding and antibacterial response
Lactam oxidation state differentiates reactivity from non-oxidized thiomorpholine; LogP and metabolic stability may shift
Heteroatom substitution (O vs. S, ring size) changes target selectivity; morpholine or thiazolidine analogs not interchangeable for impurity profiling

Baseline Chromatographic Resolution for API Degradation Quantification

In validated stability-indicating HPLC methods for Carbocisteine formulations, 5-oxothiomorpholine-3-carboxylic acid provides a distinct retention profile that allows it to be completely resolved from both the parent API and oxidative degradants like Carbocisteine Sulfoxide. Utilizing this exact lactam standard ensures baseline resolution (Rs > 1.5), which is mandatory for quantifying the cyclization degradation pathway under pharmacopeial guidelines [1].

Evidence DimensionChromatographic retention and resolution
Target Compound DataDistinct retention time enabling baseline resolution (Rs > 1.5)
Comparator Or BaselineCarbocisteine (Parent API) and Carbocisteine Sulfoxide
Quantified DifferenceComplete separation of the cyclization degradant from the parent peak and oxidative degradants.
ConditionsStrong Anion Exchange (SAX) HPLC column, UV detection

Procurement of the exact lactam standard is mandatory to meet ICH and pharmacopeial system suitability requirements for Carbocisteine stability testing.

Ribosomal binding
Class-level inference
(3R)-enantiomer: higher affinity vs. penicillin
Reported ribosomal binding context; quantitative data not publicly available
Functional assay data; verify for your strain panel

Exact Mass Calibration for Peptide Mapping Artifacts

During standard proteomic digestions, N-terminal S-carbamoylmethylcysteine can spontaneously cyclize into a 5-oxoperhydro-1,4-thiazine-3-carbonyl residue. Procuring 5-oxothiomorpholine-3-carboxylic acid as a synthetic reference allows mass spectrometrists to exactly calibrate for this artifact, which presents as a specific -17 Da mass shift (loss of NH3). Generic cysteine derivatives fail to replicate this exact isotopic and fragmentation signature [1].

Evidence DimensionMass shift calibration
Target Compound DataConfirms exact -17.026 Da shift and specific MS/MS fragmentation
Comparator Or BaselineAcyclic S-carbamoylmethylcysteine (Baseline)
Quantified Difference17 Da mass reduction corresponding to the cyclized lactam structure.
ConditionsMALDI-QqTOF MS/MS peptide mapping

Proteomics laboratories must procure this exact standard to prevent the misidentification of cyclization artifacts as novel post-translational modifications.

Antischistosomal activity
Reported
Thiomorpholine amide: 10 µM (equiv. to morpholine analog)
Supports thiomorpholine scaffold in antiparasitic SAR
No cytotoxicity up to 100 µM; species not specified

Yield Optimization in Conformationally Restricted Heterocycle Synthesis

When synthesizing thiomorpholine-based enzyme inhibitors or TRH analogues, utilizing pre-formed 5-oxothiomorpholine-3-carboxylic acid bypasses the need for late-stage cyclization. Compared to using acyclic S-alkylated cysteine precursors, which suffer from variable cyclization yields (often <50%) due to competing intermolecular reactions, the pre-formed lactam guarantees structural fidelity and significantly higher overall coupling yields [1].

Evidence DimensionSynthetic coupling efficiency
Target Compound DataDirect amide coupling with intact thiomorpholine core
Comparator Or BaselineIn situ cyclization of acyclic S-alkylated cysteines
Quantified DifferenceEliminates the ~50% yield loss associated with late-stage cyclization steps.
ConditionsPeptide coupling conditions (e.g., HOBt/DCC)

Synthetic chemists procure the pre-formed lactam to streamline synthetic routes, reduce side reactions, and maximize the yield of complex peptidomimetics.

Lipophilicity (LogP)
Class-level inference
Predicted LogP: -1.76
High hydrophilicity vs. non-oxidized analogs; may suit polar building block roles
ACD/Labs prediction; experimental confirmation advised
Oxidation reactivity
Class-level inference
Thioether oxidizable to sulfoxide (CAS 88620-38-6)
Synthetic handle for polarity modulation; not available from non-oxidized analog
Rate data not reported; standard oxidation conditions
Impurity standard
Direct head-to-head
Carbocisteine lactam impurity; unique retention & MS/MS
Essential for ICH impurity profiling; generic analogs cannot substitute
HPLC-UV/LC-MS methods require authentic standard
DHOase inhibitor scaffold
Supporting evidence
Used in mercaptan/dicarboxylate inhibitor synthesis
Validated entry to pyrimidine biosynthesis enzyme inhibitors
Quantitative inhibition data not disclosed

Pharmacopeial Quality Control and Stability Testing

Directly downstream of its distinct chromatographic resolution, this compound is the mandatory reference standard (Impurity A) for quantifying the cyclization degradation pathway in Carbocisteine oral syrups and capsules during ICH-compliant stability studies [1].

Proteomic Artifact Identification and MS Calibration

Leveraging its exact mass signature, the lactam is used as a synthetic reference in MALDI-TOF MS workflows to calibrate and correctly identify -17 Da cyclization artifacts arising from N-terminal S-carbamoylmethylcysteine during peptide mapping [2].

Synthesis of Conformationally Restricted Peptidomimetics

Because it eliminates late-stage cyclization yield losses, this pre-formed heterocycle is the preferred building block for synthesizing thiomorpholine-based active pharmaceutical ingredients, including specific TRH analogues and dihydroorotase inhibitors [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Carbocisteine impurity profiling
Analytical specificity (retention, MS/MS)
HPLC-UV/LC-MS method validation per ICH
Antibacterial ribosomal target studies
Ribosomal binding assay context
Antimicrobial screening (Gram-positive strains)
Antiparasitic SAR & derivatization
Thiomorpholine scaffold reactivity
In vitro antischistosomal assay endpoints
Pyrimidine biosynthesis enzyme inhibition
DHOase inhibitor scaffold compatibility
Enzyme inhibition assay context

XLogP3

-0.4

Sequence

X

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